Cas no 2171446-36-7 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid is a specialized organic compound with a complex structure. It exhibits unique chemical properties, including high purity and stability, making it suitable for advanced chemical synthesis and research applications. This compound's unique functionality and structural complexity contribute to its effectiveness in various chemical reactions and applications.
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid structure
2171446-36-7 structure
商品名:4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid
CAS番号:2171446-36-7
MF:C26H32N2O5
メガワット:452.542687416077
CID:6422830
PubChem ID:165544288

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid
    • EN300-1490536
    • 2171446-36-7
    • 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
    • インチ: 1S/C26H32N2O5/c1-16(24(30)31)13-14-27-23(29)22(26(2,3)4)28-25(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-22H,13-15H2,1-4H3,(H,27,29)(H,28,32)(H,30,31)/t16?,22-/m1/s1
    • InChIKey: RPIGXOHKZUYXTF-VXNXSFHZSA-N
    • ほほえんだ: O(C(N[C@H](C(NCCC(C(=O)O)C)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 681
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 105Ų

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1490536-100mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
2171446-36-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1490536-250mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
2171446-36-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1490536-10000mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
2171446-36-7
10000mg
$14487.0 2023-09-28
Enamine
EN300-1490536-1.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
2171446-36-7
1g
$0.0 2023-06-05
Enamine
EN300-1490536-1000mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
2171446-36-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1490536-500mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
2171446-36-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1490536-2500mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
2171446-36-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1490536-5000mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
2171446-36-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1490536-50mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-methylbutanoic acid
2171446-36-7
50mg
$2829.0 2023-09-28

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid 関連文献

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acidに関する追加情報

Introduction to 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic Acid (CAS No. 2171446-36-7)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid, identified by its CAS number 2171446-36-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a chiral center at the (2S) position, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a unique amino acid derivative backbone. The presence of these structural motifs not only makes it a subject of academic interest but also positions it as a potential candidate for further development in drug discovery and therapeutic applications.

The fluorenylmethoxycarbonyl moiety is particularly noteworthy, as it is commonly employed in peptide synthesis as an amino acid protecting group. This functionality ensures stability during synthetic processes while allowing for selective deprotection at later stages. The incorporation of such a group into the molecular structure of this compound suggests its utility in the synthesis of peptide mimetics or other bioactive molecules where controlled reactivity is essential. The 9H-fluorene core, known for its rigidity and electronic properties, may contribute to the compound's solubility, stability, and interactions with biological targets, making it a promising scaffold for medicinal chemistry investigations.

The backbone of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid features an amino acid derivative with a chiral center at the (2S) position. Chirality is a fundamental concept in pharmaceutical chemistry, as the spatial arrangement of atoms in a molecule can significantly influence its biological activity. The specific configuration at the (2S) position may confer unique pharmacological properties, such as enhanced binding affinity or selectivity for certain biological receptors. This aspect makes the compound an attractive candidate for further exploration in the development of enantioselective drugs.

The presence of both an amide and an ester functional group within the molecule suggests potential applications in modulating enzyme activity or interacting with biological pathways involving these moieties. For instance, amides are common motifs in bioactive peptides and proteins, while esters can participate in various chemical reactions that may be exploited in drug design. The combination of these functional groups provides a versatile platform for modifying the compound's properties to suit specific therapeutic needs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The structural features of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid, particularly its chiral center and fluorinated aromatic ring, make it an ideal candidate for virtual screening against large databases of biological targets. Such computational approaches have accelerated the drug discovery process by identifying promising candidates for experimental validation.

In vitro studies have begun to explore the potential pharmacological effects of this compound. Initial research suggests that it may exhibit inhibitory activity against certain enzymes or receptors relevant to neurological disorders, cancer, or inflammatory diseases. The fluorenylmethoxycarbonyl group could facilitate further derivatization to enhance binding interactions or improve pharmacokinetic properties. Additionally, the chiral nature of the molecule may allow for the development of enantiomerically pure analogs with improved therapeutic profiles.

The synthesis of this compound involves multiple steps, including protection-deprotection strategies and stereocontrol at the chiral center. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are critical for pharmaceutical applications. Techniques such as asymmetric hydrogenation or enzymatic resolution have been explored to achieve the desired stereochemical configuration at the (2S) position.

The role of fluorene derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively studied due to their unique photophysical properties and biological activities. The incorporation of a fluorenylmethoxycarbonyl group into 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid not only enhances its synthetic utility but also opens up possibilities for applications in photochemical biology or imaging techniques.

Future research directions may focus on exploring derivatives of this compound that exhibit improved pharmacological properties or reduced toxicity. Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to specific functional groups affect biological activity. Additionally, preclinical studies will be necessary to evaluate its safety and efficacy before considering clinical trials.

The development of novel therapeutic agents relies heavily on innovative chemical scaffolds like those presented by 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid (CAS No. 2171446-36-7). By leveraging advances in synthetic chemistry and computational biology, researchers can accelerate the discovery process and bring new treatments to patients more efficiently.

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